molecular formula C3F8S2 B14675261 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane CAS No. 34880-32-5

1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane

Cat. No.: B14675261
CAS No.: 34880-32-5
M. Wt: 252.15 g/mol
InChI Key: YTRCIVIVCWSDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms and a disulfanyl group, making it highly reactive and useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of pentafluoroethane with trifluoromethyl disulfide in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the reaction conditions. The product is then purified using distillation and other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfanyl group to thiols.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane involves its interaction with various molecular targets. The compound’s high reactivity is attributed to the presence of multiple fluorine atoms and the disulfanyl group, which can form strong bonds with other molecules. This reactivity allows it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and other applications.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar reactivity but different structural features.

    Ethane, 1,1,2,2-tetrafluoro-: A simpler fluorinated ethane derivative with fewer fluorine atoms.

Uniqueness

1,1,1,2,2-Pentafluoro-2-[(trifluoromethyl)disulfanyl]ethane is unique due to its combination of multiple fluorine atoms and a disulfanyl group, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability under harsh conditions.

Properties

CAS No.

34880-32-5

Molecular Formula

C3F8S2

Molecular Weight

252.15 g/mol

IUPAC Name

1,1,1,2,2-pentafluoro-2-(trifluoromethyldisulfanyl)ethane

InChI

InChI=1S/C3F8S2/c4-1(5,6)2(7,8)12-13-3(9,10)11

InChI Key

YTRCIVIVCWSDLV-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)SSC(F)(F)F)(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.